molecular formula C14H20N2 B8454711 4-(1-Cyclopropylpiperidin-4-yl)aniline

4-(1-Cyclopropylpiperidin-4-yl)aniline

Cat. No. B8454711
M. Wt: 216.32 g/mol
InChI Key: LZKCRVCUTXBIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08404674B2

Procedure details

0.57 g 1-cyclopropyl-4-(4-nitro-phenyl)-piperidine are dissolved in 30 mL tetrahydrofuran and combined with Pd/C. The mixture is hydrogenated for 72 h at 7 bar hydrogen pressure. Then the catalyst is filtered off and the solvent is eliminated in vacuo. The residue is used in the next stage of the synthesis without any further purification.
Name
1-cyclopropyl-4-(4-nitro-phenyl)-piperidine
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[CH2:9][CH2:8][CH:7]([C:10]3[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=3)[CH2:6][CH2:5]2)[CH2:3][CH2:2]1.[H][H]>O1CCCC1.[Pd]>[CH:1]1([N:4]2[CH2:9][CH2:8][CH:7]([C:10]3[CH:11]=[CH:12][C:13]([NH2:16])=[CH:14][CH:15]=3)[CH2:6][CH2:5]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
1-cyclopropyl-4-(4-nitro-phenyl)-piperidine
Quantity
0.57 g
Type
reactant
Smiles
C1(CC1)N1CCC(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
The residue is used in the next stage of the synthesis without any further purification

Outcomes

Product
Name
Type
Smiles
C1(CC1)N1CCC(CC1)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.